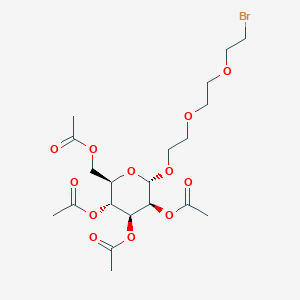

a-D-tetraacetylmannopyranoside-PEG3-bromide

Description

a-D-tetraacetylmannopyranoside-PEG3-bromide is a bromo-modified sugar building block that is widely used in bioconjugation research. This compound has a molecular formula of C20H31BrO12 and a molecular weight of 543.36 g/mol . It is known for its high purity (≥95%) and is commonly used in the synthesis of polyethylene glycol (PEG) conjugates .

Properties

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BrO12/c1-12(22)29-11-16-17(30-13(2)23)18(31-14(3)24)19(32-15(4)25)20(33-16)28-10-9-27-8-7-26-6-5-21/h16-20H,5-11H2,1-4H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHODQVQNDYUXGG-SLHNCBLASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCBr)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCOCCOCCBr)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BrO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation, followed by the attachment of the PEG3 linker using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

a-D-tetraacetylmannopyranoside-PEG3-bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide group can be substituted with other nucleophiles such as amines or thiols under mild conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the specific functional groups present

Scientific Research Applications

a-D-tetraacetylmannopyranoside-PEG3-bromide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycopolymers

Biology: Employed in the study of glycosylation processes and the development of glycan-based probes

Medicine: Utilized in drug delivery systems, particularly in the development of PEGylated drugs that have improved pharmacokinetic properties

Industry: Applied in the production of biocompatible materials and surface coatings that resist protein adsorption and cell adhesion

Mechanism of Action

The mechanism of action of a-D-tetraacetylmannopyranoside-PEG3-bromide primarily involves its role as a linker in bioconjugation reactions. The bromide group allows for the selective attachment of various biomolecules, while the PEG3 linker provides flexibility and solubility . The acetyl groups protect the hydroxyl functionalities during synthesis and can be removed under specific conditions to reveal the active sites .

Comparison with Similar Compounds

Similar compounds to a-D-tetraacetylmannopyranoside-PEG3-bromide include:

a-D-tetraacetylglucopyranoside-PEG3-bromide: Similar structure but with glucose instead of mannose

a-D-tetraacetylgalactopyranoside-PEG3-bromide: Similar structure but with galactose instead of mannose

b-D-tetraacetylmannopyranoside-PEG3-bromide: Similar structure but with the beta anomer of mannose

The uniqueness of this compound lies in its specific configuration and functional groups, which make it particularly suitable for certain bioconjugation applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.